molecular formula C18H24FN3O4S B2913623 N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide CAS No. 1235653-04-9

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide

Cat. No.: B2913623
CAS No.: 1235653-04-9
M. Wt: 397.47
InChI Key: WXHZCWSLUFCJCM-UHFFFAOYSA-N
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Description

N-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide is a high-purity chemical compound offered for research and development purposes. This molecule features a distinct structure incorporating a piperidine ring, a cyclopropanesulfonyl group, and a 3-fluoro-4-methylanilide moiety. Similar structural motifs, such as the piperidine and cyclopropane units, are prevalent in medicinal chemistry and are investigated for their potential biological activities . For instance, compounds containing piperidine scaffolds have been explored as modulators for various biological targets, including G-protein coupled receptors (GPCRs) and serotonin receptors . The presence of the sulfonamide and ethanediamide (oxamide) functional groups suggests potential for hydrogen bonding and specific interactions with enzymatic targets. Researchers are investigating this compound and its analogs in various fields, including as potential modulators of protein-protein interactions and as key intermediates in the synthesis of more complex bioactive molecules. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing standard laboratory safety equipment.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O4S/c1-12-2-3-14(10-16(12)19)21-18(24)17(23)20-11-13-6-8-22(9-7-13)27(25,26)15-4-5-15/h2-3,10,13,15H,4-9,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHZCWSLUFCJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(3-fluoro-4-methylphenyl)ethanediamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a cyclopropanesulfonyl group. The next step involves the introduction of the fluoro-methylphenyl group through a series of coupling reactions. The final step is the formation of the ethanediamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(3-fluoro-4-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(3-fluoro-4-methylphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(3-fluoro-4-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The piperidine ring and the fluoro-methylphenyl group are likely to play crucial roles in binding to these targets, which may include enzymes or receptors. The compound’s effects are mediated through pathways that involve modulation of these targets’ activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Pharmacological Notes
Target Compound C₁₇H₂₂ClN₃O₄S 399.89 Cyclopropanesulfonyl-piperidine, ethanediamide bridge, 3-fluoro-4-methylphenyl Likely improved metabolic stability
Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) C₂₃H₂₈N₂O 348.49 Cyclopropanecarboxamide, phenylethyl-piperidine, N-phenyl High μ-opioid receptor affinity
W-18 C₁₅H₁₄ClN₃O₃S 351.81 4-Nitrophenylethyl-piperidylidene, 4-chlorophenylsulfonamide Non-opioid; suspected TRPV1 activation
Carfentanil C₂₄H₃₀N₂O₃ 394.52 Methyl ester, phenylethyl-piperidine, N-phenylpropionamido Ultra-potent opioid (100× fentanyl)
4-Fluorobutyrfentanyl C₂₁H₂₆FN₂O 350.45 4-fluorophenyl, butyryl group, phenylethyl-piperidine Moderate potency; seized in illicit markets
Key Observations:
  • Piperidine Substitution: Unlike fentanyl analogs with phenylethyl-piperidine motifs (e.g., cyclopropylfentanyl), the target compound uses a cyclopropanesulfonyl-piperidine, which may reduce opioid receptor binding but enhance selectivity for non-opioid targets .
  • Linker Chemistry : The ethanediamide bridge introduces two amide bonds, contrasting with the single amide in fentanyl derivatives. This could increase metabolic resistance to esterases and amidases .

Pharmacokinetic and Metabolic Considerations

  • Cyclopropanesulfonyl Group : The electron-withdrawing sulfonyl group may reduce basicity of the piperidine nitrogen, altering blood-brain barrier penetration compared to fentanyl’s tertiary amine .
  • Diamide vs. Monoamide: Ethanediamide’s dual hydrogen-bonding capacity could enhance binding to serine or tyrosine residues in target receptors, as seen in protease inhibitors .

Analytical Challenges

  • Isomer Differentiation : The 3-fluoro-4-methylphenyl group reduces isomer complexity compared to para-fluoro derivatives (e.g., 4-fluorobutyrfentanyl), which can exist as ortho-, meta-, or para-isomers .
  • Mass Spectrometry : The molecular ion at m/z 399.89 and fragments (e.g., cyclopropanesulfonyl-piperidine) would distinguish it from fentanyl analogs with lower molecular weights (e.g., cyclopropylfentanyl at m/z 348.49 ) .

Biological Activity

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure, including a cyclopropylsulfonyl group and a piperidine ring, which may contribute to its pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{22}N_{2}O_{3}S_{2}
  • Molecular Weight : 342.4768 g/mol
  • CAS Number : 1235373-79-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. It is hypothesized that the compound may modulate signaling pathways involved in various physiological processes, although detailed studies are necessary to elucidate these mechanisms fully.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The sulfonamide group present in this compound may enhance its efficacy against bacterial strains.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to interact with cellular pathways involved in proliferation and apoptosis makes it a candidate for further exploration in cancer therapy.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives, revealing that compounds with similar structures showed promising antibacterial effects against Gram-positive bacteria .
  • Investigation of Anticancer Effects :
    • In vitro studies demonstrated that similar piperidine-based compounds inhibited tumor cell growth, suggesting potential for this compound in cancer treatment .
  • Mechanistic Insights :
    • Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, a critical mechanism in programmed cell death .

Data Table: Summary of Biological Activities

Biological ActivityReferenceFindings
Antimicrobial Significant activity against Gram-positive bacteria
Anticancer Inhibition of tumor cell growth observed
Apoptosis Induction Activation of caspase pathways leading to cell death

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